7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Overview
Description
7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8ClNO It is characterized by a pyrano[2,3-b]pyridine core structure, which is a fused ring system consisting of a pyridine ring and a pyran ring
Mechanism of Action
Target of Action
It is suggested that compounds with similar structures are involved in the regulation of theHIPK2/Smad3 signaling pathway , which plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets throughnon-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking .
Result of Action
Compounds with similar structures have been suggested to be useful in the treatment offibrotic diseases , particularly renal fibrosis, and similar diseases associated with the dysregulation of the HIPK2/Smad3 signaling pathway .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine can be achieved through a multicomponent reaction involving 2-chloroquinoline-3-carbaldehyde, benzoylacetonitrile, and dimedone. The reaction proceeds via a Michael addition followed by intramolecular cyclization. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst-free environment, resulting in high yields (65-98%) of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the multicomponent reaction approach suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a pharmacophore in the design of bioactive molecules.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but with a quinoline core.
Pyrano[2,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Pyrano[4,3-b]thieno[3,2-e]pyridine: Features a thieno ring fused to the pyridine core.
Uniqueness
7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific chloro substitution and the combination of pyridine and pyran rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-3-6-2-1-5-11-8(6)10-7/h3-4H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDDXQFWKZKYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C(C=C2)Cl)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240712 | |
Record name | 2H-Pyrano[2,3-b]pyridine, 7-chloro-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356542-53-4 | |
Record name | 2H-Pyrano[2,3-b]pyridine, 7-chloro-3,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356542-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrano[2,3-b]pyridine, 7-chloro-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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